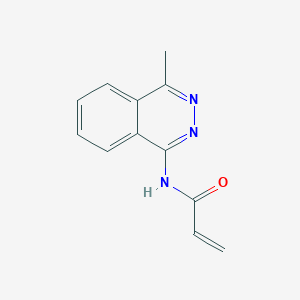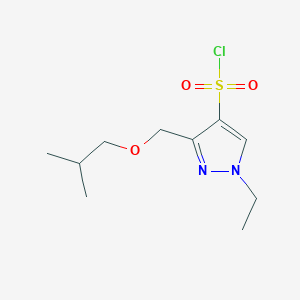
1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative of pyrazole, which has been found to have many useful properties in the laboratory.
Mécanisme D'action
The mechanism of action of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it a useful reagent for the synthesis of various compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride. However, it has been found to have low toxicity and is not considered to be a mutagen or carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its versatility. It can be used in the synthesis of a wide range of compounds, making it a valuable reagent for many different research applications. Additionally, it has low toxicity, making it safe to handle in the laboratory.
One limitation of using 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its sensitivity to air and moisture. It must be stored in a dry, air-free environment to prevent decomposition. Additionally, it can react with water to form corrosive hydrogen chloride gas, which can be dangerous if not handled properly.
Orientations Futures
There are many potential future directions for the use of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride in scientific research. Some possible areas of exploration include:
- Developing new synthetic routes for the production of sulfonamide derivatives using this compound as a starting material.
- Investigating the mechanism of action of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride to better understand its reactivity with nucleophiles.
- Exploring the potential use of this compound in the synthesis of new drugs for the treatment of various diseases.
- Investigating the potential use of this compound in catalysis and other chemical reactions.
Conclusion:
In conclusion, 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a valuable reagent for scientific research. It has been found to be a useful starting material for the synthesis of various compounds, and has low toxicity, making it safe to handle in the laboratory. While there is still much to be learned about the mechanism of action and potential applications of this compound, it has great potential for use in a wide range of scientific research fields.
Méthodes De Synthèse
The synthesis of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-carbaldehyde with chlorosulfonic acid. The reaction takes place in the presence of anhydrous dichloromethane and triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been used in a wide range of scientific research applications. It has been found to be a useful reagent for the synthesis of various pyrazole derivatives. It has also been used in the synthesis of sulfonamides, which have been found to have antimicrobial properties. Additionally, it has been used in the synthesis of sulfonamides for the treatment of cancer.
Propriétés
IUPAC Name |
1-ethyl-3-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-4-13-5-10(17(11,14)15)9(12-13)7-16-6-8(2)3/h5,8H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHYRELQSZOEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COCC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

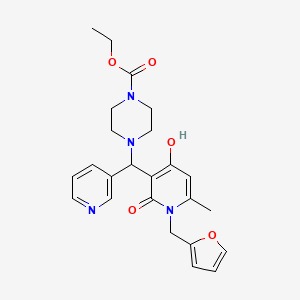
![Methyl 2-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3005613.png)
![6-[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3005616.png)
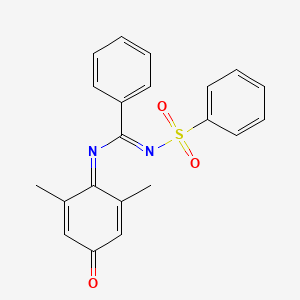

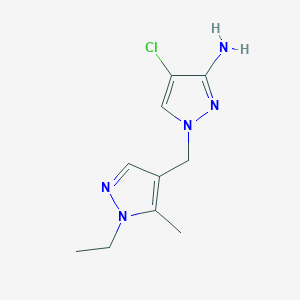
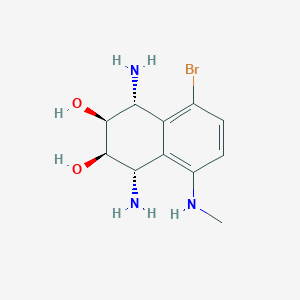
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B3005624.png)

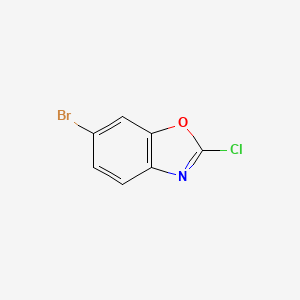
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)
